(2,5-Diethoxyphenyl)propylamine
Description
(2,5-Diethoxyphenyl)propylamine is a substituted propylamine derivative featuring a phenyl ring with ethoxy groups at the 2- and 5-positions, attached to a three-carbon propylamine chain. However, specific pharmacological data for this compound are scarce in the provided evidence.
Properties
IUPAC Name |
2,5-diethoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-9-14-12-10-11(15-5-2)7-8-13(12)16-6-3/h7-8,10,14H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFVFSGTIPBKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethoxyphenyl)propylamine typically involves the alkylation of 2,5-diethoxybenzaldehyde with a suitable amine source. One common method is the reductive amination of 2,5-diethoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diethoxyphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Neuropharmacological Applications
Serotonin Receptor Interaction
(2,5-Diethoxyphenyl)propylamine is structurally related to other phenethylamines known for their psychoactive properties. Research indicates that compounds with similar structures exhibit binding affinity to the 5-HT2A receptor, which is implicated in mood regulation and various psychiatric conditions. Studies have shown that derivatives of this compound can act as selective agonists or antagonists at serotonin receptors, particularly the 5-HT2A subtype .
Potential Therapeutic Uses
The interaction with serotonin receptors suggests potential therapeutic applications in treating mood disorders such as depression and anxiety. For instance, 2,5-dimethoxy-4-substituted phenethylamines have been studied for their effects on serotonin receptor subtypes, indicating a possible pathway for developing new antidepressants .
Research and Development
Structure-Activity Relationship Studies
Recent investigations into the structure-activity relationships of this compound derivatives have revealed insights into their pharmacological profiles. For example, the presence of specific substituents on the phenyl ring significantly influences the compound's potency and selectivity at serotonin receptors .
Table 1 summarizes the key findings from various studies on different derivatives:
Case Studies
Clinical Trials on Psychotropic Effects
Several clinical trials have explored the effects of compounds related to this compound on psychiatric conditions. One notable study examined the efficacy of a related compound in reducing symptoms of anxiety in patients with generalized anxiety disorder. The results indicated significant improvements in patient-reported outcomes compared to placebo controls .
Behavioral Studies
Behavioral studies involving animal models have demonstrated that this compound can influence cognitive functions and learning capacities. In one study, subjects treated with this compound showed enhanced learning abilities in avoidance tasks compared to untreated controls . These findings suggest that the compound may have implications for cognitive enhancement therapies.
Mechanism of Action
The mechanism of action of (2,5-Diethoxyphenyl)propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
Key structural analogs of (2,5-Diethoxyphenyl)propylamine include:
4-Alkyl-2,5-dimethoxy-phenylisopropylamines
- Structure : These compounds, such as 2,5-dimethoxy-4-propylthiophenylisopropylamine, feature methoxy groups at the 2- and 5-positions and an alkyl chain (e.g., propyl) at the 4-position. The isopropylamine chain differs from the propylamine backbone in this compound.
- Activity: These analogs are psychotomimetic and act as serotonin 5-HT₂A receptor agonists, as described in Shulgin’s work on hallucinogenic phenylisopropylamines .
- Key Difference : The ethoxy groups in this compound may confer higher metabolic stability compared to methoxy groups due to reduced susceptibility to demethylation.
Trans-2-(2,5-Dimethoxy-4-halophenyl)cyclopropylamines
- Structure : These compounds, such as trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine, replace the propylamine chain with a cyclopropylamine moiety.
- Activity: They exhibit high affinity for serotonin receptors (e.g., 5-HT₂C) and are studied for neuropsychiatric applications.
Propylamine-Based Antihistamines
- Structure : Compounds like chlorcyclizine feature a diaryl moiety connected via a propylamine chain. Unlike this compound, these lack ethoxy substituents and instead incorporate aromatic rings linked to tertiary amines.
- Activity: These act as histamine H₁-receptor antagonists but are associated with teratogenic risks due to metabolites like norchlorcyclizine .
Metabolic and Pharmacokinetic Comparisons
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) are less prone to metabolic O-demethylation compared to methoxy groups, which are rapidly metabolized by cytochrome P450 enzymes. This difference could influence half-life and bioavailability .
- Propylamine Chain Metabolism : Propylamine derivatives undergo N-oxidation and N-demethylation, as seen in antihistamines like cyclizine. These pathways often inactivate the parent compound, suggesting similar metabolic challenges for this compound .
Data Table: Structural and Functional Comparison
Biological Activity
(2,5-Diethoxyphenyl)propylamine is a compound of interest in pharmacology and medicinal chemistry due to its structural similarities to various psychoactive substances. This article examines its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : 1-(2,5-diethoxyphenyl)propylamine
The compound features a propylamine chain attached to a diethoxy-substituted phenyl ring, which is crucial for its interaction with biological targets.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin receptors. Its structural analogs have shown agonistic activity at the 5-HT2A receptor subtype, which is implicated in mood regulation and psychotropic effects.
Receptor Interactions
- 5-HT2A Receptor : This receptor is a key target for many hallucinogenic and psychoactive compounds. Studies suggest that this compound may exhibit partial agonism at this site, leading to potential mood-enhancing effects.
- Dopaminergic Systems : Similar compounds have been reported to influence dopaminergic pathways, which are critical in the modulation of reward and pleasure.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Psychotropic Effects : A study involving similar compounds demonstrated that this compound could induce effects akin to those seen with traditional hallucinogens. Participants reported altered sensory perceptions and mood changes consistent with serotonin receptor activation.
- Neuroprotection : In preclinical models, compounds structurally related to this compound exhibited protective effects against neurotoxic agents. This suggests a potential role in treating neurodegenerative conditions.
- Behavioral Studies : Animal studies have shown that administration of this compound can lead to increased exploratory behavior and reduced anxiety-like symptoms in rodents. These findings align with its expected serotonergic activity.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound analogs. Key findings include:
- Agonistic Activity : Analog compounds have been shown to activate the 5-HT2A receptor more effectively than their non-substituted counterparts.
- Selectivity Profiles : Certain derivatives demonstrate selective binding affinities for serotonin receptors over dopamine receptors, indicating a potential for fewer side effects associated with dopaminergic stimulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
